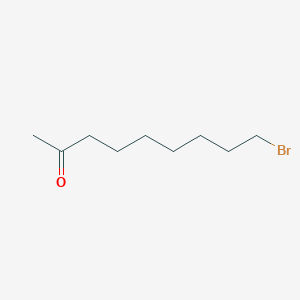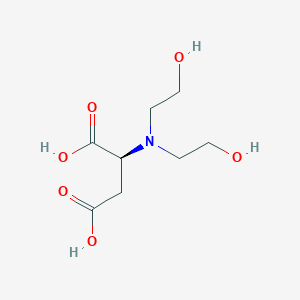
L-Aspartic acid, N,N-bis(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the aspartic acid molecule. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- typically involves the reaction of L-aspartic acid with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- is often carried out using large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to protein structure and function, as well as in the development of biochemical assays.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their structure and function. The compound can also act as a chelating agent, binding to metal ions and influencing their biological activity.
Comparaison Avec Des Composés Similaires
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- can be compared with other similar compounds, such as:
N,N-bis(2-hydroxyethyl)glycine: This compound has similar hydroxyethyl groups but is derived from glycine instead of aspartic acid.
N,N-bis(2-hydroxyethyl)alanine: Similar to the aspartic acid derivative but based on alanine.
N,N-bis(2-hydroxyethyl)serine: Derived from serine and has similar functional groups.
The uniqueness of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- lies in its specific structure and the presence of the aspartic acid backbone, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53123-82-3 |
|---|---|
Formule moléculaire |
C8H15NO6 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
(2S)-2-[bis(2-hydroxyethyl)amino]butanedioic acid |
InChI |
InChI=1S/C8H15NO6/c10-3-1-9(2-4-11)6(8(14)15)5-7(12)13/h6,10-11H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1 |
Clé InChI |
JVHKNPYETGTKDJ-LURJTMIESA-N |
SMILES isomérique |
C(CO)N(CCO)[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C(CO)N(CCO)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



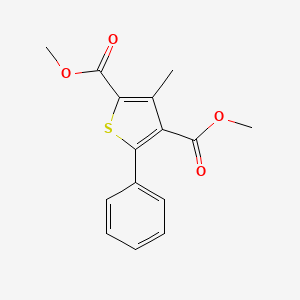
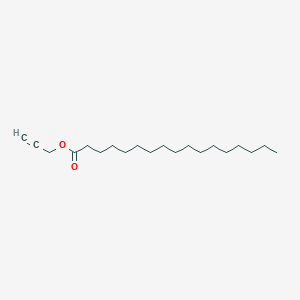
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
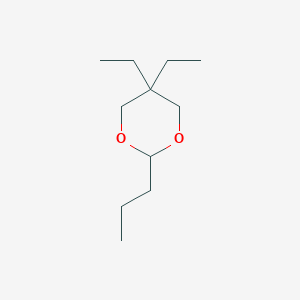





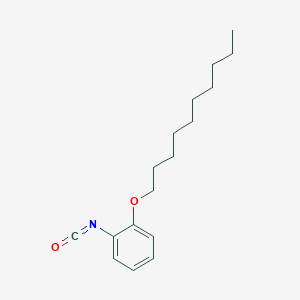
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

